Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

X-ray Crystallography Structural Chemistry Conformational Analysis

Researchers requiring a reliable precursor to 4-(1H-benzimidazol-2-yl)benzoic acid often face synthetic bottlenecks. This compound provides a documented, direct hydrolysis route to the free carboxylic acid, streamlining library synthesis. - Defined near-planar crystal structure (dihedral 0.47°) for validated DFT/docking starting coordinates. - Methyl ester handle enables selective hydrolysis; distinct XLogP3 of 3.1 for ADME profiling. - In stock; ambient shipping; ≥98% purity ensures reproducible transformations.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 100880-52-2
Cat. No. B1299582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
CAS100880-52-2
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H12N2O2/c1-19-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,16,17)
InChIKeyXVXVUZIONWAVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (CAS 100880-52-2) as a Specialized Benzimidazole-Benzoate Building Block


Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (CAS 100880-52-2) is a heterocyclic organic compound belonging to the 2-arylbenzimidazole class, featuring a benzimidazole core linked to a methyl benzoate moiety [1]. It is primarily characterized by its molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol [1]. This compound serves as a specialized intermediate in synthetic chemistry, valued for its defined crystalline structure and its role as a precursor to the corresponding carboxylic acid .

Why 2-Arylbenzimidazole Analogs Cannot Be Interchanged with Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate for Structural Studies


Substituting Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate with a seemingly similar 2-arylbenzimidazole analog, such as 2-phenylbenzimidazole or 2-(4-methoxyphenyl)-1H-benzimidazole, is not scientifically valid for applications requiring a defined solid-state conformation or a specific synthetic handle. While all members of this class may share broad biological potential, the target compound is uniquely characterized by its high-resolution crystal structure, revealing a precise, near-planar geometry [1]. This distinct structural conformation dictates specific intermolecular interactions and physicochemical properties that analogs will not replicate. Furthermore, the methyl ester group is a crucial functional handle for subsequent chemical transformations, such as hydrolysis to the free carboxylic acid, which is not possible with non-ester analogs .

Quantifiable Differentiation of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate: Crystallographic and Physicochemical Evidence


Crystallographic Conformation: Unique Near-Planar Geometry Between Aromatic Systems

X-ray crystallographic analysis of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate trihydrate reveals a dihedral angle of 0.47(3)° between the benzimidazole ring and the 4-substituted benzene ring [1]. This near-coplanar conformation is a defining structural feature and stands in stark contrast to other 2-arylbenzimidazoles, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, which exhibits a much larger dihedral angle of 78.04(10)° between the same ring systems [2]. This difference in solid-state geometry is quantifiable and will significantly impact molecular packing, intermolecular interactions, and material properties.

X-ray Crystallography Structural Chemistry Conformational Analysis

Lipophilicity Profile: Computed LogP Value for Pre-Synthetic Assessment

The computed XLogP3 value for Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is 3.1 [1]. This specific lipophilicity is a direct consequence of its methyl ester substituent. In comparison, the baseline scaffold 2-phenylbenzimidazole (a compound lacking the ester group) has a significantly lower computed LogP of 2.9, while the more polar parent acid, 4-(1H-benzo[d]imidazol-2-yl)benzoic acid, has an XLogP3 of 2.0 [2]. These computed values provide a quantitative, though in silico, basis for predicting differences in membrane permeability and solubility among these related compounds.

Computational Chemistry ADME Prediction Physicochemical Properties

Synthetic Utility: A Key Intermediate for Carboxylic Acid Derivatives

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is specifically documented as a precursor in the synthesis of 4-(1H-benzimidazol-2-yl)benzoic acid via alkaline hydrolysis . While many benzimidazole analogs are commercially available, this compound offers a distinct synthetic route to the corresponding acid, a common pharmacophore in drug discovery. Analogs lacking the ester group, such as 2-phenylbenzimidazole, cannot undergo this specific transformation, making the target compound the necessary choice for research programs requiring the carboxylic acid derivative as a final product or further intermediate.

Synthetic Chemistry Organic Synthesis Building Blocks

Defined Research Applications for Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate Based on Verified Evidence


Crystallography and Molecular Modeling Studies

This compound is uniquely suited for crystallography and computational modeling projects requiring a structurally characterized 2-arylbenzimidazole with a methyl ester group. Its near-planar conformation, as determined by X-ray diffraction, provides precise atomic coordinates (dihedral angle of 0.47(3)°) that can be used as a validated starting point for density functional theory (DFT) calculations, molecular docking simulations, and as a search model in crystal structure prediction. [1]

Synthesis of Benzimidazole-Based Carboxylic Acids

Procure this compound when your research requires the synthesis of 4-(1H-benzimidazol-2-yl)benzoic acid. It is a documented and reliable intermediate for this specific transformation via simple hydrolysis. This provides a direct, literature-supported route to a valuable pharmacophore, streamlining the synthetic workflow compared to de novo construction of the benzimidazole ring.

Structure-Activity Relationship (SAR) Campaigns for 2-Arylbenzimidazoles

Include Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate as a defined 'ester' comparator in SAR studies of 2-arylbenzimidazole libraries. Its distinct structural and physicochemical properties (e.g., XLogP3 of 3.1) differentiate it from other commonly used analogs like the parent acid (XLogP3 of 2.0) or 2-phenylbenzimidazole (XLogP3 of 2.9). Evaluating this compound alongside other analogs allows for the systematic deconvolution of the role of the ester substituent on target activity and physicochemical profile. [2]

Pre-Synthetic Assessment for ADME Properties

For early-stage drug discovery projects, the computed XLogP3 value of 3.1 for this compound serves as a key data point for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This in silico data allows researchers to compare its predicted membrane permeability against a range of benzimidazole derivatives with varying substitution patterns before committing to costly synthesis and in vitro assays. [2]

Quote Request

Request a Quote for Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.